5-amino-1-(3-chloro-4-methoxyphenyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one
Description
Properties
Molecular Formula |
C15H14ClN3O2S |
|---|---|
Molecular Weight |
335.8 g/mol |
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C15H14ClN3O2S/c1-8-7-22-15(18-8)13-11(20)6-19(14(13)17)9-3-4-12(21-2)10(16)5-9/h3-5,7,17,20H,6H2,1-2H3 |
InChI Key |
CWGHEHAYBVKSQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C2=C(CN(C2=N)C3=CC(=C(C=C3)OC)Cl)O |
Origin of Product |
United States |
Biological Activity
5-amino-1-(3-chloro-4-methoxyphenyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is , with a molecular weight of approximately 300.80 g/mol. The presence of the thiazole ring and the methoxyphenyl moiety is critical for its activity against various biological targets.
Anticancer Activity
Research has shown that this compound exhibits notable anticancer properties. A study conducted on various tumor cell lines demonstrated that it possesses cytotoxic effects, particularly against breast cancer (MDA-MB 231) and colorectal cancer (HCT116) cells. The compound's IC50 values in these cell lines were reported as follows:
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB 231 | 15.2 |
| HCT116 | 12.8 |
| PC3 (Prostate) | 18.5 |
| NCI-H460 (Lung) | 20.0 |
These results indicate that the compound may inhibit cell proliferation effectively, making it a candidate for further development as an anticancer agent .
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with cell growth and survival. Specifically, it has been shown to inhibit protein kinases such as DYRK1A, which plays a role in various cellular processes including differentiation and apoptosis. The compound's ability to modulate these pathways suggests potential for therapeutic application in cancer treatment .
Antimicrobial Activity
In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against several bacterial strains. In vitro studies revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 25 μg/mL depending on the strain tested.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
This broad-spectrum antimicrobial activity indicates that the compound could be explored further for potential use in treating bacterial infections .
Case Study 1: Anticancer Efficacy
A recent study evaluated the effect of this compound on tumor growth in vivo using xenograft models. Mice treated with varying doses showed a significant reduction in tumor volume compared to control groups, highlighting its potential as an effective anticancer therapy.
Case Study 2: Synergistic Effects
Another investigation examined the synergistic effects of combining this compound with established chemotherapeutic agents like doxorubicin. Results indicated enhanced cytotoxicity when used in combination therapy, suggesting a possible strategy for overcoming drug resistance in cancer treatment .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazole derivatives, including those similar to 5-amino-1-(3-chloro-4-methoxyphenyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one. For instance, thiazole-integrated compounds have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (breast cancer) | 5.71 |
| Compound B | HepG2 (liver cancer) | 6.14 |
| Compound C | PC3 (prostate cancer) | 18.4 |
These results indicate that modifications to the thiazole structure can enhance cytotoxicity against specific cancer types .
Anticonvulsant Properties
The anticonvulsant efficacy of thiazole derivatives has been investigated using picrotoxin-induced convulsion models. Compounds structurally related to this compound have demonstrated significant protection rates:
| Compound | Protection Rate (%) | ED50 (mg/kg) |
|---|---|---|
| Compound D | 100% | 18.4 |
| Compound E | 75% | 25.0 |
The presence of specific substituents on the thiazole ring appears to correlate with enhanced anticonvulsant activity .
Case Study 1: Anticancer Activity in MCF-7 Cells
A study conducted on a series of thiazole derivatives demonstrated that one compound significantly inhibited MCF-7 cell growth with an IC50 value of 5.71 µM, outperforming standard chemotherapeutics like 5-fluorouracil . This finding suggests that further exploration into thiazole-based compounds could yield effective anticancer agents.
Case Study 2: Anticonvulsant Efficacy
In a picrotoxin-induced model, a derivative structurally similar to the target compound was found to provide complete protection against seizures at an ED50 of 18.4 mg/kg . This highlights the potential for developing new anticonvulsant medications based on thiazole frameworks.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Aromatic Rings
a) 4-Chlorophenyl vs. 3-Chloro-4-Methoxyphenyl
- Compound from : 5-Amino-4-(4-(4-chlorophenyl)thiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one. Key difference: The 4-chlorophenyl group increases electron-withdrawing effects compared to the 3-chloro-4-methoxyphenyl group in the target compound. This alters binding affinity in kinase assays .
- Biological impact : Methoxy groups enhance solubility but reduce membrane permeability compared to halogens .
b) Fluorophenyl Substitution
- Compound from : 5-Amino-4-(4-(4-fluorophenyl)thiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one. Key difference: Fluorine’s electronegativity strengthens dipole interactions but reduces steric bulk compared to chlorine . Activity: Fluorinated analogs show improved metabolic stability in hepatocyte assays .
Physicochemical and Pharmacokinetic Properties
Preparation Methods
Thiourea and α-Bromoacetophenone Condensation
A common approach involves reacting 4-methyl-α-bromoacetophenone with thiourea in the presence of a base (e.g., ) to form the thiazole core.
Reaction Conditions:
-
Solvent: Ethanol or acetonitrile
-
Temperature: 60–80°C
-
Time: 4–6 hours
-
Yield: 70–85%
Mechanism:
The bromoacetophenone undergoes nucleophilic attack by the thiourea’s sulfur atom, followed by cyclization to form the thiazole ring.
Alternative Routes Using Isothiocyanates
For higher regioselectivity, 4-methoxyphenyl isothiocyanate may react with brominated ketones under acidic conditions (e.g., ). This method avoids side products but requires stringent pH control.
Pyrrolone Core Construction
The 1,2-dihydro-3H-pyrrol-3-one scaffold is synthesized via cyclization of substituted anilines.
Cyclocondensation of 3-Chloro-4-Methoxyaniline
3-Chloro-4-methoxyaniline reacts with ethyl acetoacetate in the presence of to form the pyrrolone backbone.
Key Steps:
-
Formation of enamine intermediate via Schiff base reaction.
-
Cyclization under acidic conditions to yield the dihydropyrrolone.
Optimization Notes:
Coupling of Thiazole and Pyrrolone Moieties
The final step involves linking the thiazole and pyrrolone units through a nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling.
SNAr Reaction
Reagents:
-
Thiazole derivative (1.2 equiv)
-
Pyrrolone intermediate (1.0 equiv)
-
Base: or
-
Solvent: DMF or DMSO
Conditions:
Limitations:
Buchwald-Hartwig Amination
For higher yields, palladium catalysts (e.g., ) facilitate C–N bond formation between the amino-pyrrolone and bromothiazole.
Typical Protocol:
Purification and Characterization
Crude product purification is critical due to by-products from multi-step syntheses.
Chromatographic Techniques
Recrystallization
Optimal solvents for recrystallization:
-
Ethanol/water (4:1)
-
Dichloromethane/hexane (1:3)
Purity Post-Recrystallization: >98% (by ).
Industrial-Scale Production Considerations
Continuous Flow Reactors
Green Chemistry Approaches
-
Solvent replacement: Cyclopentyl methyl ether (CPME) instead of DMF.
-
Catalyst recycling: Immobilized palladium catalysts reduce metal waste.
Yield and Scalability Data
| Step | Laboratory Yield | Pilot-Scale Yield | Key Limiting Factor |
|---|---|---|---|
| Thiazole synthesis | 85% | 78% | Bromoacetophenone stability |
| Pyrrolone cyclization | 70% | 65% | POCl₃ handling |
| Coupling reaction | 65% | 60% | Catalyst cost |
Analytical Validation
Spectroscopic Data
Q & A
Basic: What synthetic strategies are recommended for preparing this compound?
Answer:
The compound can be synthesized via cyclization reactions involving substituted pyrazole or pyrrolone precursors. For example:
- Stepwise condensation : React a chlorinated phenyl precursor (e.g., 3-chloro-4-methoxybenzaldehyde) with a thiazole-containing intermediate under acidic or basic conditions.
- Cyclization : Use glacial acetic acid as a solvent for hydrazine-mediated cyclization, similar to methods for analogous pyrrol-3-ones .
- Purification : Recrystallization from ethanol or acetonitrile is recommended to achieve >95% purity, as demonstrated in structurally related compounds .
Basic: What analytical techniques are critical for structural validation?
Answer:
- 1H/13C NMR : Assign peaks for the pyrrol-3-one carbonyl (δ ~170-175 ppm in 13C) and the aromatic protons from the 3-chloro-4-methoxyphenyl group (δ 6.8-7.5 ppm in 1H) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .
- FTIR : Identify key functional groups, such as the C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
Advanced: How can computational methods optimize reaction conditions?
Answer:
- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for cyclization .
- Reaction path screening : Apply ICReDD’s workflow to predict optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., p-toluenesulfonic acid) by analyzing electronic parameters .
- Machine learning : Train models on datasets of analogous reactions to predict yields under varying temperatures (80–120°C) and molar ratios .
Advanced: How to design analogs for structure-activity relationship (SAR) studies?
Answer:
- Substituent variation : Replace the 4-methylthiazole group with other heterocycles (e.g., pyridine, imidazole) using cross-coupling reactions (Suzuki or Buchwald-Hartwig) .
- Pharmacophore mapping : Use molecular docking to assess interactions with target proteins (e.g., kinases) and prioritize analogs with modified chloro/methoxy groups .
- Synthetic validation : Follow protocols in for introducing substituents at the 1- and 4-positions while maintaining the pyrrol-3-one core.
Advanced: How to address solubility limitations in pharmacological assays?
Answer:
- Co-solvent systems : Use DMSO:PBS (10:90 v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the 5-amino position, following strategies in .
- Crystallography : Analyze crystal packing via X-ray diffraction to identify hydrophobic interactions causing poor solubility .
Advanced: How to resolve contradictions in bioactivity data across studies?
Answer:
- Assay standardization : Validate cell-based assays using positive controls (e.g., staurosporine for kinase inhibition) and replicate experiments in triplicate .
- Metabolic stability testing : Use liver microsomes to rule out rapid degradation as a cause of inconsistent IC50 values .
- Orthogonal validation : Compare results from enzymatic assays (e.g., fluorescence polarization) with cellular viability data to confirm target engagement .
Advanced: What strategies mitigate side reactions during scale-up?
Answer:
- Process analytical technology (PAT) : Monitor reactions in real-time via inline FTIR to detect intermediates (e.g., enolates) that may lead to byproducts .
- Design of experiments (DoE) : Optimize parameters (temperature, stirring rate) using response surface methodology to minimize impurities .
- Workup protocols : Implement liquid-liquid extraction with ethyl acetate to remove unreacted thiazole precursors .
Advanced: How to validate the compound’s mechanism of action?
Answer:
- Kinetic studies : Perform time-dependent inhibition assays to distinguish reversible vs. irreversible binding .
- CRISPR/Cas9 knockout : Generate cell lines lacking putative targets (e.g., specific kinases) to confirm on-target effects .
- Thermal shift assays : Measure protein melting temperature (ΔTm) to quantify ligand-induced stabilization .
Advanced: How to handle conflicting crystallographic data?
Answer:
- High-resolution data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to resolve ambiguities in electron density maps .
- DFT-assisted refinement : Apply computational models to validate bond lengths/angles in disordered regions .
- Comparative analysis : Cross-reference with analogous structures (e.g., 5-hydroxy-pyrrol-2-ones in ) to identify common packing motifs.
Advanced: What are best practices for storing the compound?
Answer:
- Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis of the pyrrol-3-one ring .
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify degradation pathways (e.g., oxidation at the thiazole sulfur) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
